![molecular formula C11H13N5O4 B12605958 (2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique tricyclic structure, which includes azidomethyl and hydroxymethyl functional groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions, often involving the use of protecting groups to ensure selective reactions.
Introduction of Functional Groups: The azidomethyl and hydroxymethyl groups are introduced through nucleophilic substitution reactions. For example, the azidomethyl group can be introduced using sodium azide in the presence of a suitable leaving group.
Final Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The azidomethyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide for azidation, and various nucleophiles for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound’s azidomethyl group can be used for bioorthogonal labeling, allowing researchers to track biological processes in living cells.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored due to its unique structure and functional groups. It may exhibit biological activity against certain diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one depends on its application. For example, in bioorthogonal labeling, the azidomethyl group reacts with alkyne-functionalized probes through a copper-catalyzed azide-alkyne cycloaddition reaction. This allows for the selective labeling of biomolecules in living cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,5S,6S)-5-(aminomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one: Similar structure but with an aminomethyl group instead of an azidomethyl group.
(2S,3R,5S,6S)-5-(hydroxymethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one: Similar structure but with an additional hydroxymethyl group.
Uniqueness
The presence of the azidomethyl group in (2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one makes it unique, as this functional group allows for specific reactions such as bioorthogonal labeling, which is not possible with the similar compounds listed above.
Eigenschaften
Molekularformel |
C11H13N5O4 |
|---|---|
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C11H13N5O4/c1-5-3-16-8-7(4-17)19-6(2-13-15-12)9(8)20-11(16)14-10(5)18/h3,6-9,17H,2,4H2,1H3/t6-,7-,8-,9+/m0/s1 |
InChI-Schlüssel |
QGJUYFLKZVELIB-XSPKLOCKSA-N |
Isomerische SMILES |
CC1=CN2[C@H]3[C@@H](O[C@H]([C@H]3OC2=NC1=O)CN=[N+]=[N-])CO |
Kanonische SMILES |
CC1=CN2C3C(OC(C3OC2=NC1=O)CN=[N+]=[N-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)
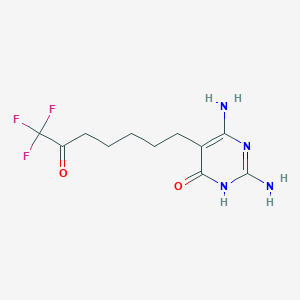
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)
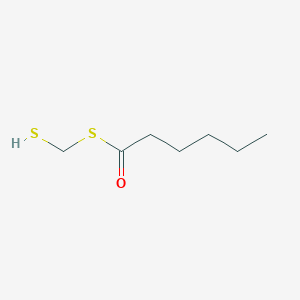
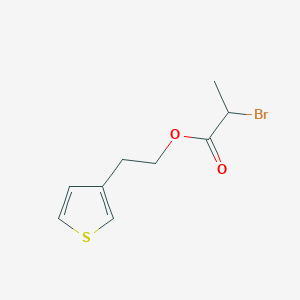
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)
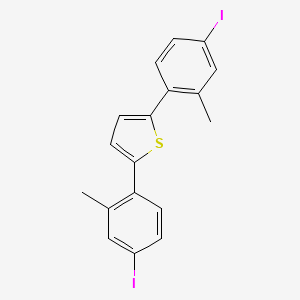
![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
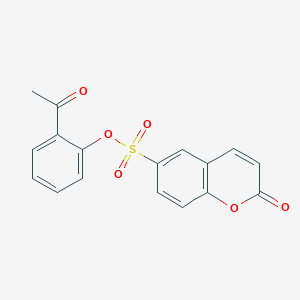
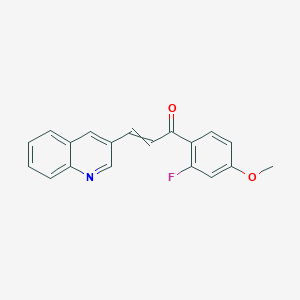
![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)
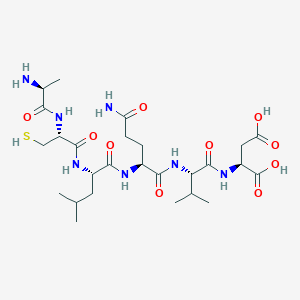
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
